2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-25-13-8-4-6-11-10-15(28-16(11)13)19-22-23-20(29-19)21-18(24)12-7-5-9-14(26-2)17(12)27-3/h4-10H,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWGRZLPTVOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic conditions.
Oxadiazole Formation: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the benzamide core, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and oxadiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 7-methoxybenzofuran substituent. Key structural analogs include:
Key Observations :
- Benzofuran vs.
- Sulfamoyl vs. Methoxybenzyl : Bulky substituents like sulfamoyl (LMM5/LMM11) may improve antifungal activity by targeting fungal enzymes, whereas methoxy groups (target compound) could enhance solubility .
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 19 increases metabolic stability and enzyme affinity, a feature absent in the target compound .
Yield and Purity :
- Yields for oxadiazole derivatives vary widely (e.g., 19% for compound 7.XXIX in vs. >95% purity for compounds in ).
- The target compound’s synthesis may require optimized conditions due to steric hindrance from the benzofuran group.
Physicochemical Properties
- Solubility : Methoxy groups improve water solubility, whereas benzofuran may increase lipophilicity, balancing logP values.
- Stability : The oxadiazole ring is generally resistant to hydrolysis, but electron-rich benzofuran could make the compound prone to oxidative metabolism.
Biological Activity
2,3-Dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a benzamide core with methoxy and oxadiazole functionalities, which may contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Benzamide moiety : Provides a scaffold for biological activity.
- Methoxy groups : Potentially enhance lipophilicity and biological interactions.
- Oxadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within cells. The oxadiazole and benzofuran components are known to engage in various biochemical pathways, potentially leading to:
- Enzyme inhibition : Modulating the activity of key enzymes involved in disease processes.
- Receptor binding : Interacting with cellular receptors to induce physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various cancer cell lines, including:
- Colon carcinoma (HCT-15)
- Breast cancer (MCF-7)
- Lung cancer (A549)
Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 10 |
| Compound B | MCF-7 | 5 |
| Compound C | A549 | 7 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar functionalities have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Case Studies
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity against breast and colon cancer cells compared to their unsubstituted counterparts .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activities of similar benzofuran derivatives. The findings revealed that certain structural modifications significantly improved antibacterial activity against E. coli and S. aureus, suggesting that the presence of methoxy groups plays a crucial role in enhancing efficacy .
Q & A
Basic: What are the key synthetic pathways for 2,3-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Core Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
Benzofuran Precursor Preparation : Functionalization of 7-methoxybenzofuran via Suzuki coupling or electrophilic substitution to introduce reactive groups (e.g., carboxylic acid or ester) .
Amide Coupling : Reaction of the oxadiazole-amine intermediate with 2,3-dimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous THF or DMF .
Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~464) and detects impurities .
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between oxadiazole N and amide H) .
Advanced: How can reaction yields be optimized during oxadiazole ring formation?
Answer:
- Solvent Selection : Use anhydrous THF or dioxane to minimize side reactions like hydrolysis .
- Catalyst Optimization : Employ PTSA (p-toluenesulfonic acid) or POCl₃ to enhance cyclization efficiency .
- Temperature Control : Maintain 80–100°C for 6–12 hours, monitored via TLC (hexane:ethyl acetate, 3:1) .
- Post-Reaction Workup : Quench with ice-water to precipitate intermediates, followed by neutralization with NaHCO₃ to avoid degradation .
Advanced: How does the oxadiazole moiety influence biological activity?
Answer:
The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity. Key interactions include:
- Hydrogen Bonding : Oxadiazole N atoms interact with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
- Electron-Withdrawing Effects : The ring’s electron-deficient nature stabilizes π-π stacking with aromatic residues in enzyme active sites .
- Comparative SAR : Analogues with bulkier substituents on oxadiazole show reduced activity, suggesting steric constraints in target binding .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with crystallographic data to refine binding poses .
- Solvent Accessibility Analysis : Use MD simulations (GROMACS) to assess if hydrophobic pockets are occluded in aqueous environments .
- Experimental Confirmation : Synthesize truncated analogues (e.g., removing methoxy groups) to isolate contributions of specific substituents .
Advanced: What strategies mitigate challenges in crystallizing this compound?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water) to induce slow crystallization .
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzofuran-oxadiazole derivatives) to template growth .
- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours reduces lattice defects .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS/MS .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- Enzyme Assays : Test against recombinant kinases (e.g., CDK2, Aurora B) using ADP-Glo™ luminescence assays .
- Cellular IC₅₀ : Treat cancer cell lines (e.g., MCF-7, A549) for 72 hours and measure viability via MTT assay .
- Selectivity Profiling : Screen against a kinase panel (100+ kinases) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
